4-{5-(allylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-1-[(4-chlorophenyl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[5-prop-2-enylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF3N4O2S2/c1-2-14-34-22-29-28-21(31(22)19-5-3-4-17(15-19)23(25,26)27)16-10-12-30(13-11-16)35(32,33)20-8-6-18(24)7-9-20/h2-9,15-16H,1,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBUGFICSSGTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{5-(allylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-1-[(4-chlorophenyl)sulfonyl]piperidine is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, synthesis pathways, and relevant case studies.
Structural Features
The compound features several notable structural elements:
- Triazole Ring : Known for its role in various biological activities, including antimicrobial properties.
- Piperidine Moiety : Often associated with psychoactive and therapeutic effects.
- Allylsulfanyl Group : This group can enhance biological activity through various mechanisms, including enzyme inhibition.
- Trifluoromethyl Phenyl Group : This substitution can improve lipophilicity and metabolic stability.
| Structural Feature | Description |
|---|---|
| Triazole | Potential antimicrobial activity |
| Piperidine | Associated with therapeutic effects |
| Allylsulfanyl | Enhances reactivity and biological activity |
| Trifluoromethyl | Improves pharmacokinetic properties |
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Its triazole component is known to inhibit the growth of various fungi and bacteria. In vitro studies indicate that it may disrupt cell wall synthesis or interfere with DNA replication in microbial cells.
Anticancer Activity
Research indicates that the compound possesses anticancer properties. It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The sulfonyl group enhances its interaction with key molecular targets within cancerous cells.
Case Studies and Research Findings
- Antimicrobial Efficacy
- Anticancer Mechanism
- Herbicidal Activity
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions:
- Formation of the Triazole Ring : Typically achieved via cyclization reactions involving hydrazine derivatives.
- Introduction of Functional Groups : The allylsulfanyl group can be introduced through nucleophilic substitution reactions.
- Final Assembly : The piperidine ring is incorporated through alkylation reactions with appropriate electrophiles.
Scientific Research Applications
Structural Characteristics
The compound consists of several functional groups that contribute to its reactivity and potential biological activity:
- Triazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Piperidine ring : Provides a basic nitrogen atom that can participate in various chemical reactions.
- Allylsulfanyl group : Enhances the compound's reactivity and may contribute to its biological effects.
- Trifluoromethyl phenyl group : Known to influence lipophilicity and bioactivity.
Antimicrobial Activity
The presence of the triazole ring in this compound suggests potential antimicrobial properties. Triazoles are well-documented for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. The compound may also exhibit activity against bacteria due to the presence of sulfonamide-like functionalities, which are known to inhibit bacterial folic acid synthesis.
Anticancer Activity
Research has indicated that compounds containing triazole and piperidine moieties can induce apoptosis in cancer cells. A study demonstrated the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of triazole derivatives in targeting cancer cells effectively . The specific structure of this compound may enhance its interaction with cancer cell targets, leading to improved therapeutic outcomes.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Triazole-Piperidine vs. Triazole-Pyridine Derivatives
Several analogs replace the piperidine moiety with a pyridine ring, altering electronic and steric properties:
Key Differences :
Substituent Modifications
Allylsulfanyl vs. Benzylsulfanyl Groups
The allylsulfanyl group in the target compound contrasts with benzylsulfanyl derivatives, impacting steric bulk and reactivity:
Key Differences :
- Benzylsulfanyl derivatives may exhibit enhanced stability due to aromatic resonance.
Fluorinated vs. Chlorinated Substituents
Fluorine and chlorine substituents influence electronic and steric properties:
Key Differences :
- Trifluoromethyl groups (target compound) are highly electron-withdrawing, whereas methyl or ethoxy groups () are electron-donating.
- Chlorine and fluorine substituents modulate lipophilicity and metabolic stability. For example, fluorine’s small size and high electronegativity may improve membrane permeability compared to chlorine .
Functional Group Variations
Sulfonyl vs. Acetamide Linkages
The (4-chlorophenyl)sulfonyl group in the target compound contrasts with acetamide -linked analogs:
Key Differences :
- Sulfonyl groups enhance solubility in polar solvents, while acetamide moieties may facilitate hydrogen bonding with biological targets .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A predominant method involves the cyclization of N-acylthiosemicarbazides under acidic conditions. For example, heating 3-(trifluoromethyl)benzoyl chloride with thiosemicarbazide forms a thiosemicarbazide intermediate, which undergoes cyclization in the presence of phosphoryl chloride (POCl₃) to yield 4-amino-5-mercapto-1,2,4-triazole derivatives.
Reaction conditions :
Copper-Catalyzed Triazole Formation
Recent advances employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole synthesis. A piperidine-bearing alkyne reacts with an azide-functionalized 3-(trifluoromethyl)phenyl precursor under CuSO₄/sodium ascorbate conditions.
Optimized parameters :
Functionalization of the Piperidine Scaffold
Sulfonylation at the Piperidine Nitrogen
The introduction of the 4-chlorophenylsulfonyl group follows established sulfonylation protocols. Piperidine is treated with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to afford the sulfonamide.
Procedure :
Coupling the Triazole and Piperidine Moieties
A Mitsunobu reaction or nucleophilic aromatic substitution links the triazole to the piperidine. For instance, treating 4-amino-piperidine with a bromo-triazole precursor in the presence of Pd(PPh₃)₄ achieves cross-coupling.
Key steps :
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Base : Cs₂CO₃ (2.0 equiv) in dioxane at 100°C.
- Yield : 74%.
Introduction of the Allylsulfanyl Group
Thiol-Ene Click Chemistry
The allylsulfanyl substituent is installed via radical thiol-ene reaction. Irradiation of the triazole-thiol intermediate with allyl bromide under UV light (365 nm) in the presence of AIBN initiates the reaction.
Conditions :
Nucleophilic Substitution
Alternatively, displacement of a leaving group (e.g., bromide) on the triazole ring with allylthiolate achieves the transformation.
Protocol :
- Generate allylthiolate by deprotonating allyl mercaptan with NaH.
- React with 5-bromo-1,2,4-triazole precursor in DMF at 0°C.
- Quench with NH₄Cl; purify via column chromatography.
Yield : 58%.
Final Assembly and Purification
The convergent synthesis involves sequential coupling of the triazole-piperidine intermediate with the 3-(trifluoromethyl)phenyl and allylsulfanyl groups. Final purification employs silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from methanol/water.
Critical data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Triazole formation | 82 | 98.5 |
| Piperidine sulfonylation | 89 | 99.2 |
| Allylsulfanyl addition | 65 | 97.8 |
| Final assembly | 71 | 99.0 |
Challenges and Optimization Strategies
Regioselectivity in Triazole Substitution
The 1,2,4-triazole’s three reactive positions necessitate careful control. Using bulky directing groups (e.g., trityl) during cyclization ensures substitution at the desired positions.
Stability of the Allylsulfanyl Group
The allylsulfanyl moiety is prone to oxidation. Conducting reactions under inert atmosphere (Argon) and adding antioxidants (e.g., BHT) mitigate disulfide formation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound’s synthesis involves S-alkylation of a triazole-thiol intermediate (e.g., 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol) with allyl halides under alkaline conditions. Key steps include:
- Dissolving the thiol intermediate and NaOH in methanol, followed by dropwise addition of the alkylating agent (e.g., allyl bromide) at room temperature .
- Design of Experiments (DoE) can optimize variables (e.g., solvent polarity, temperature, stoichiometry). For example, fractional factorial designs reduce trial runs while identifying critical parameters like pH or reaction time .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H-NMR to confirm allylsulfanyl (-S-CH₂-CH=CH₂) and trifluoromethyl (-CF₃) group integration. Compare ¹³C-NMR shifts with analogous triazole-piperidine hybrids (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC-PDA : Employ C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace byproducts .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity or receptor-binding interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model the compound’s electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for reaction design. For example, the allylsulfanyl group’s electron-rich sulfur may participate in Michael additions .
- Molecular Docking : Simulate interactions with biological targets (e.g., tyrosine enzymes or neurotransmitter receptors). Compare binding poses to known inhibitors (e.g., haloperidol analogs) using AutoDock Vina or Schrödinger Suite .
Q. How should researchers resolve contradictions in biochemical activity data (e.g., inconsistent IC₅₀ values across assays)?
- Methodological Answer :
- Assay Replication : Perform triplicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability. For enzyme inhibition (e.g., tyrosinase), use a colorimetric method with L-DOPA as substrate and monitor absorbance at 475 nm .
- Orthogonal Assays : Validate findings using complementary techniques. For example, if IC₅₀ discrepancies arise in cell-free vs. cell-based assays, use Western blotting to confirm target protein modulation .
Q. What strategies are effective for studying the compound’s metabolic stability or toxicity in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor metabolites via LC-MS/MS and compare half-life (t₁/₂) to reference compounds .
- Toxicity Screening : Conduct MTT assays in hepatocyte (HepG2) and neuronal (SH-SY5Y) cell lines. For in vivo models, administer graded doses (1–100 mg/kg) in rodents and monitor organ histopathology .
Methodological Notes
- Synthesis Scalability : Pilot-scale reactions (1–10 g) should prioritize solvent recovery (e.g., methanol distillation) and column chromatography-free purification (e.g., recrystallization) .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) in open-access repositories like Zenodo to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
